An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-iodopyridine
An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,6-dichloro-3-iodopyridine. It is a valuable heterocyclic building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization through various cross-coupling reactions. This document details key experimental protocols and explores the role of 2,6-dichloro-3-iodopyridine derivatives as kinase inhibitors in cellular signaling pathways.
Core Chemical Properties
2,6-Dichloro-3-iodopyridine is a solid crystalline compound with the chemical formula C₅H₂Cl₂IN.[1][2] Its chemical structure and key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [1][2] |
| Molecular Weight | 273.89 g/mol | [1] |
| Melting Point | 74-79 °C | [1] |
| Boiling Point | 294.8 °C at 760 mmHg | [3] |
| Density | 2.129 g/cm³ | [3][4] |
| Appearance | White crystals | [3] |
| Solubility | Data not readily available. Soluble in many organic solvents. | |
| CAS Number | 148493-37-2 | [1][2] |
Synthesis of 2,6-Dichloro-3-iodopyridine
A common laboratory-scale synthesis of 2,6-dichloro-3-iodopyridine involves the direct iodination of 2,6-dichloropyridine. The process requires deprotonation of the pyridine ring using a strong base, such as n-butyllithium, followed by quenching with an iodine source.
Experimental Protocol: Synthesis
Materials:
-
2,6-dichloropyridine
-
n-butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₅) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine (1.0 equivalent) and 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 2 hours.
-
A solution of iodine (1.1 equivalents) in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with saturated aqueous ammonium chloride and saturated aqueous sodium thiosulfate solutions.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-dichloro-3-iodopyridine.
-
The product can be further purified by column chromatography or recrystallization.
Key Reactions and Experimental Protocols
The differential reactivity of the halogen substituents (I > Cl) in 2,6-dichloro-3-iodopyridine allows for selective functionalization, making it a versatile intermediate.[5] The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 2,6-dichloro-3-iodopyridine and various boronic acids or esters. This reaction selectively functionalizes the 3-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2,6-dichloro-3-iodopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water mixture)[5]
-
Schlenk flask or microwave reactor vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-3-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[5]
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL) to the flask.[5]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the 3-position of 2,6-dichloro-3-iodopyridine and a terminal alkyne.[5]
Experimental Protocol: Sonogashira Coupling
Materials:
-
2,6-dichloro-3-iodopyridine
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., Triethylamine (NEt₃), 3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))[5]
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-3-iodopyridine (1.0 eq), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 2 mol%).[5]
-
Add the anhydrous solvent (e.g., THF, 10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).[5]
-
Add the amine base (e.g., NEt₃, 3 eq).[5]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.[5]
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.[5]
-
Filter the mixture through a pad of celite to remove precipitated salts.[5]
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of nitrogen-based substituents at the halogenated positions of the pyridine ring. While the iodine at the 3-position is most reactive, subsequent amination at the 2- and 6-positions can be achieved under more forcing conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2,6-dichloro-3-iodopyridine (or its 3-substituted derivative)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyridine substrate, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base to the flask.
-
Seal the flask and add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Kinase Inhibition
Derivatives of 2,6-dichloro-3-iodopyridine are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6]
The versatile substitution pattern of the 2,6-dichloro-3-iodopyridine core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases. The substituents at the 2, 3, and 6-positions can be tailored to optimize binding within the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.
Illustrative Signaling Pathway: Inhibition of a Tyrosine Kinase
The following diagram illustrates a simplified signaling pathway mediated by a receptor tyrosine kinase (RTK) and how a pyridine-based inhibitor, derived from 2,6-dichloro-3-iodopyridine, can block downstream signaling.
Safety and Handling
2,6-Dichloro-3-iodopyridine is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated fume hood.[7] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Conclusion
2,6-Dichloro-3-iodopyridine is a highly versatile and valuable building block in synthetic chemistry. Its predictable regioselectivity in a variety of cross-coupling reactions allows for the efficient and modular synthesis of a wide array of substituted pyridines. These derivatives have demonstrated significant potential as scaffolds for the development of potent and selective kinase inhibitors, highlighting the importance of this compound in modern drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to explore the rich chemistry of this intermediate.
References
- 1. 2,6-Dichloro-3-iodopyridine 97 148493-37-2 [sigmaaldrich.com]
- 2. 2,6-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sincerechemical.com [sincerechemical.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Dichloro-3-iodopyridine | 148493-37-2 [chemicalbook.com]
